molecular formula C9H7IN2O B8469338 5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one CAS No. 930303-56-3

5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B8469338
CAS No.: 930303-56-3
M. Wt: 286.07 g/mol
InChI Key: VDWKUIXGFUDVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one can be achieved through various methods. One common approach involves the use of multicomponent reactions (MCRs) which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield trisubstituted 2-amino-1,8-naphthyridines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridines, such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of additional substituents .

Uniqueness

5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one is unique due to the presence of the iodine atom and the methyl group, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

930303-56-3

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

5-iodo-2-methyl-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C9H7IN2O/c1-5-2-3-6-7(10)4-11-9(13)8(6)12-5/h2-4H,1H3,(H,11,13)

InChI Key

VDWKUIXGFUDVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CNC2=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-7H-[1,7]naphthyridin-8-one (10.0 g, 62.4 mmol) was suspended in 300 ml acetonitrile and N-iodosuccinimide (16.9 g, 74.9 mmol) was added. The suspension was stirred for 3 hours at reflux. The reaction mixture was cooled to room temperature and filtered. The solid was washed with acetonitrile and dried for 30 minutes at 50° C. and <20 mbar, to get the desired compound as a brown solid (14.3 g, 80%), MS: m/e=287.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
80%

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